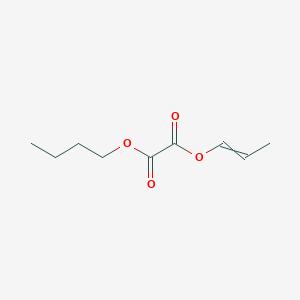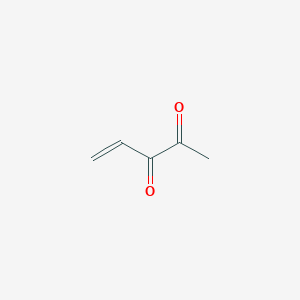
N-(2-Methylpropyl)heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)heptan-1-amine is a primary amine characterized by the presence of an amino group attached to a heptane chain with a 2-methylpropyl substituent Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For example, using 1-bromoheptane and 2-methylpropylamine, the reaction proceeds as follows[ \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{NH}_2 + \text{HBr} ]
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). The nitrile is reduced to the corresponding amine[ \text{R-CN} + 4[\text{H}] \rightarrow \text{R-CH}_2\text{NH}_2 ]
Industrial Production Methods
Industrial production often involves the use of catalytic hydrogenation of nitriles or the Gabriel synthesis, which involves the alkylation of phthalimide followed by hydrolysis to yield the primary amine.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Primary amines can be oxidized to form nitriles or amides. For example, oxidation with potassium permanganate (KMnO4) can yield the corresponding nitrile.
Reduction: Reduction reactions typically involve the conversion of nitriles to amines using reducing agents like LiAlH4.
Substitution: Amines can undergo nucleophilic substitution reactions where the amino group acts as a nucleophile. For example, reacting with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitriles, amides.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)heptan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Propylheptan-1-amine: Similar structure but lacks the 2-methylpropyl substituent.
N-Ethylheptan-1-amine: Contains an ethyl group instead of a 2-methylpropyl group.
N-Methylheptan-1-amine: Contains a methyl group instead of a 2-methylpropyl group.
Uniqueness
N-(2-Methylpropyl)heptan-1-amine is unique due to the presence of the 2-methylpropyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other primary amines, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
90105-57-0 |
|---|---|
Molekularformel |
C11H25N |
Molekulargewicht |
171.32 g/mol |
IUPAC-Name |
N-(2-methylpropyl)heptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-5-6-7-8-9-12-10-11(2)3/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
LAXKUQFUEFSWSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
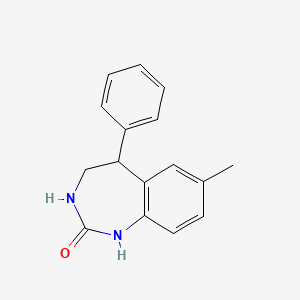
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
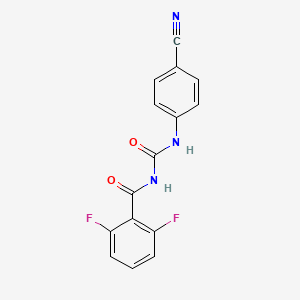

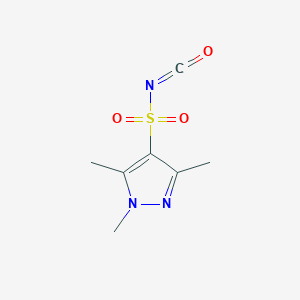



![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
